molecular formula C17H18N2OS B2738923 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034576-69-5

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2738923
CAS No.: 2034576-69-5
M. Wt: 298.4
InChI Key: FZMIPZBXTIHRSB-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, 3-pyridinemethanol, and cyclohex-3-enecarboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyridine rings.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohexanecarboxamide
  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a thiophene ring , a pyridine ring , and a cyclohexene carboxamide moiety. Its structural uniqueness allows for various interactions at the molecular level, which can influence its biological activity.

Synthesis Overview:

  • Thiophene Intermediate Synthesis: Typically achieved through cycloaddition reactions.
  • Pyridine Intermediate Synthesis: Often synthesized via condensation reactions involving aldehydes and amines.
  • Coupling Reaction: The thiophene and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine have shown promising results against various cancer cell lines:

  • In vitro Studies: Compounds were tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using MTT assays to determine their cytotoxic effects.
CompoundIC50 (µM)Cell Line
4h12.5HCT-116
Harmine15.0HCT-116

The results indicated that compound 4h exhibited significant cytotoxicity, potentially due to enhanced π-π stacking interactions facilitated by its aromatic structure .

The proposed mechanism involves interaction with key molecular targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . The binding affinity of the compound to EGFR TK suggests its potential as an inhibitor of cancer cell proliferation:

  • Docking Studies: The binding energy calculations indicated favorable interactions, with lower binding energies correlating with higher inhibitory activity against EGFR TK.

Additional Biological Activities

Beyond anticancer properties, compounds with similar structural features have been investigated for various other biological activities:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed in preliminary studies.
  • Analgesic Properties: Certain derivatives exhibit pain-relieving effects in animal models.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies focused on the biological evaluation of thiophene and pyridine derivatives:

  • A study published in Pharmaceutical Research detailed the synthesis of thiophene-pyridine derivatives and their evaluation against multiple cancer cell lines, confirming their cytotoxic effects .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(13-6-2-1-3-7-13)19-12-14-8-4-10-18-16(14)15-9-5-11-21-15/h1-2,4-5,8-11,13H,3,6-7,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMIPZBXTIHRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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